2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid is a synthetic compound with a complex structure It is characterized by the presence of a thiazole ring, a butyramido group, and a fluoro-methylphenyl group
Preparation Methods
The synthesis of 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the butyramido group and the fluoro-methylphenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.
Biology: The compound may play a role in the regulation of central inflammation and brain inflammation processes.
Industry: The compound is used in bulk manufacturing and custom synthesis for various industrial applications
Mechanism of Action
The mechanism of action of 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as a peroxisome proliferator-activated receptor agonist, playing a crucial role in regulating inflammation and other biological processes .
Comparison with Similar Compounds
Similar compounds to 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid include other thiazole derivatives with varying functional groups. These compounds may share similar chemical properties but differ in their specific applications and mechanisms of action. The unique combination of the butyramido group, fluoro-methylphenyl group, and thiazole ring in this compound distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H17FN2O3S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[2-(butanoylamino)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H17FN2O3S/c1-3-4-13(20)18-16-19-15(12(23-16)8-14(21)22)10-5-6-11(17)9(2)7-10/h5-7H,3-4,8H2,1-2H3,(H,21,22)(H,18,19,20) |
InChI Key |
KIPDOYLRVFPSAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)F)C |
Origin of Product |
United States |
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